molecular formula C13H18BrNO3S B8163905 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol

Cat. No.: B8163905
M. Wt: 348.26 g/mol
InChI Key: BHXQCVHJCYLVGU-UHFFFAOYSA-N
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Description

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both the bromophenylsulfonyl group and the ethanol moiety, which provide distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c14-12-1-3-13(4-2-12)19(17,18)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXQCVHJCYLVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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